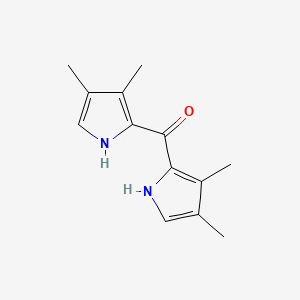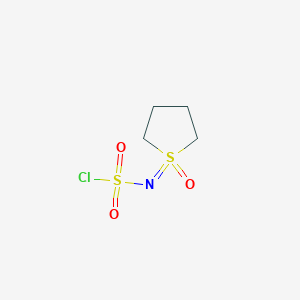
(7-chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride, commonly referred to as 7-chloro-1,3-BTH, is a versatile organic compound that has found a variety of applications in the fields of chemistry, biochemistry, and materials science. This compound is synthesized from a variety of starting materials, including benzothiazole and chloroform, and is characterized by its unique chemical structure and its ability to form strong hydrogen bonds. 7-chloro-1,3-BTH has been used in a wide variety of experiments, including those involving the synthesis of polymers, the preparation of polymeric membranes, and the production of pharmaceuticals.
Applications De Recherche Scientifique
7-chloro-1,3-BTH has been used in a wide variety of scientific research applications. It has been used in the synthesis of polymers, the preparation of polymeric membranes, and the production of pharmaceuticals. It has also been used in the synthesis of organic dyes, catalysts, and other organic compounds. Additionally, 7-chloro-1,3-BTH has been used in the preparation of nanomaterials, such as carbon nanotubes and graphene.
Mécanisme D'action
7-chloro-1,3-BTH is an organic compound that is capable of forming strong hydrogen bonds. This allows it to interact with other molecules in a variety of ways, such as forming complexes, binding to proteins, and participating in redox reactions. Additionally, 7-chloro-1,3-BTH can act as a catalyst in certain chemical reactions, allowing for the synthesis of complex organic molecules.
Biochemical and Physiological Effects
7-chloro-1,3-BTH has been studied for its potential biochemical and physiological effects. It has been shown to possess antioxidant properties and to have an inhibitory effect on the growth of certain bacteria. Additionally, 7-chloro-1,3-BTH has been studied for its potential to act as an anti-inflammatory agent and to possess antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
7-chloro-1,3-BTH is a versatile compound that has a variety of applications in the laboratory. It is relatively easy to synthesize and is relatively stable in a variety of conditions. Additionally, 7-chloro-1,3-BTH is capable of forming strong hydrogen bonds, which makes it useful for a variety of applications. However, 7-chloro-1,3-BTH is also relatively expensive and can be toxic in large doses.
Orientations Futures
The potential future directions for research involving 7-chloro-1,3-BTH are numerous. For example, further research could be conducted to better understand its biochemical and physiological effects, as well as its potential applications in the synthesis of organic compounds and nanomaterials. Additionally, further research could be conducted to develop new methods of synthesis and to explore the potential of 7-chloro-1,3-BTH as a catalyst or as an inhibitor of certain biological processes. Finally, further research could be conducted to explore the potential of 7-chloro-1,3-BTH as an anti-inflammatory agent or an antifungal agent.
Méthodes De Synthèse
7-chloro-1,3-BTH can be synthesized from a variety of starting materials, including benzothiazole and chloroform. The most common method of synthesis is a two-step process, involving the reaction of benzothiazole with chloroform in the presence of a base, such as potassium carbonate, followed by the addition of hydrochloric acid to the reaction mixture. This reaction produces 7-chloro-1,3-BTH as a white solid. Other methods of synthesis, such as the reaction of benzothiazole with bromine, have also been reported.
Propriétés
IUPAC Name |
(7-chloro-1,3-benzothiazol-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S.ClH/c9-5-2-1-3-6-8(5)12-7(4-10)11-6;/h1-3H,4,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAVEYWREOJMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid](/img/structure/B6599995.png)
![2-[(4S)-5'-amino-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl]-N-benzyl-N-[(1S)-1-cyclopropylethyl]acetamide](/img/structure/B6600000.png)


![6-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6600027.png)



![4-[3-(2,4-difluorophenyl)-3-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine](/img/structure/B6600053.png)

![tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate](/img/structure/B6600079.png)

![2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B6600087.png)
